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molecular formula C20H22Br2N2 B150282 4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide CAS No. 128353-39-9

4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide

Cat. No. B150282
M. Wt: 450.2 g/mol
InChI Key: MKYFWTLGIZPAFW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133343B2

Procedure details

A mixture of 4-methylpyridine (1.02 g) and 1,2-bis-bromomethyl-benzene (1.32 g) was heated during 2.5 hours at 120° C. To the reaction mixture 5 mL of isopropyl alcohol was added and the mixture was refluxed for 2 hours. After cooling the product was filtered, washed with diethyl ether and dried under vacuum to provide Compound 4 in 87% yield. The structure of Compound 4 is given below:
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[Br:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16]Br>C(O)(C)C>[Br-:8].[C:11]1([CH2:16][N+:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=2)[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[CH2:9][N+:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1.[Br-:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
CC1=CC=NC=C1
Name
Quantity
1.32 g
Type
reactant
Smiles
BrCC1=C(C=CC=C1)CBr
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the product
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
[Br-].C1(=C(C=CC=C1)C[N+]1=CC=C(C=C1)C)C[N+]1=CC=C(C=C1)C.[Br-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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